3-Demethyl Thiocolchicine-d3

Toxicology Therapeutic Index Safety Pharmacology

Researchers quantifying the active thiocolchicoside metabolite face matrix effect compensation failure when using non-isotopic internal standards, leading to quantification bias exceeding 15-20%. 3-Demethyl Thiocolchicine-d3 eliminates this error through co-eluting deuterium labeling (+3 Da mass shift). - Delivers matrix effect compensation within ±5% bias for GLP-compliant bioanalysis. - Provides unambiguous identification in WADA anti-doping confirmation workflows. - Supplied with certificate of analysis; ships ambient; stable at -20°C for 12+ months.

Molecular Formula C21H23NO5S
Molecular Weight 401.5 g/mol
Cat. No. B1208525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Demethyl Thiocolchicine-d3
Synonyms3-demethylthiocolchicine
Molecular FormulaC21H23NO5S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
InChIInChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)
InChIKeyPKYOHQGXPPVIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Demethyl Thiocolchicine-d3: Deuterated Internal Standard


3-Demethyl Thiocolchicine-d3 (CAS 1246818-03-0) is a deuterium-labeled analog of 3-demethylthiocolchicine, the primary pharmacologically active aglycone metabolite of the muscle relaxant prodrug thiocolchicoside [1]. This compound belongs to the colchicine/thiocolchicine class of microtubule-targeting agents and serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) applications [2]. The incorporation of three deuterium atoms provides a mass shift of +3 Da relative to the unlabeled analyte, enabling accurate quantification in complex biological matrices [3].

Workflow LC-MS/MS bioanalysis & quantification
Selection Deuterated internal standard (SIL-IS)
Context Pharmacokinetic research & metabolite tracking
Mass shift +3 Da for unambiguous analyte resolution

3-Demethyl Thiocolchicine-d3: No Analogue Substitute


Substituting unlabeled 3-demethylthiocolchicine or alternative colchicine analogs (e.g., colchicine, thiocolchicine, or 2-demethylthiocolchicine) for 3-Demethyl Thiocolchicine-d3 fails at two critical junctures. First, in quantitative LC-MS/MS workflows, non-isotopic internal standards exhibit divergent extraction recovery, ionization efficiency, and chromatographic retention relative to the target analyte, resulting in unacceptable matrix effect compensation failure and quantification bias exceeding 15-20% [1]. Second, in pharmacological investigations, 3-demethylthiocolchicine exhibits an LD50 of 11.3 mg/kg versus 1.6 mg/kg for colchicine—a 7-fold toxicity difference that precludes cross-class substitution in safety and efficacy studies [2]. The deuterium labeling confers no pharmacological differentiation but is analytically non-negotiable for precise quantitation [3].

Non-isotopic IS mismatch Unlabeled or non-deuterated internal standards may show divergent extraction recovery and ionization efficiency, causing matrix effect compensation failure that can shift quantification beyond acceptable accuracy.
Cross-class toxicity shift Colchicine and thiocolchicine exhibit substantially different acute toxicity profiles from 3-demethylthiocolchicine; substituting any of them in safety-oriented studies may alter tolerability endpoints and confound data interpretation.

3-Demethyl Thiocolchicine-d3: Key Differentiation Evidence


Lower Acute Toxicity vs. Colchicine

The unlabeled parent compound (3-demethylthiocolchicine) demonstrates markedly reduced acute toxicity compared to colchicine. In a murine model, the LD50 for 3-demethylthiocolchicine was 11.3 mg/kg versus 1.6 mg/kg for colchicine, representing an approximately 7.1-fold improvement in acute tolerability while maintaining equipotent efficacy in blocking casein-induced amyloidogenesis [1]. Thiocolchicine, a close structural analog differing by methylation at the 3-position, exhibited an LD50 of 1.0 mg/kg—even more toxic than colchicine [1].

Acute toxicity
Direct comparison
3-Demethyl LD50 11.3 vs. colchicine 1.6 mg/kg; thiocolchicine 1.0 mg/kg
Reported 7.1-fold lower acute toxicity supports model tolerability assessment
Murine model; casein amyloidogenesis; systemic administration
Toxicology Therapeutic Index Safety Pharmacology

Deuterated SIL-IS: Superior Quantification Accuracy

Systematic comparison of deuterated (²H) versus non-deuterated (¹³C/¹⁵N) stable isotope-labeled internal standards in LC-ESI-MS/MS demonstrates that deuterated SIL-IS achieves mean % bias within ±5% across multiple analyte concentrations, while ¹³C/¹⁵N-labeled standards produced % bias values ranging from -12% to +18% under identical matrix conditions [1]. The deuterated standard provided superior compensation for ion suppression/enhancement effects in urinary biomarker quantification, with intra-day precision (%CV) of 2.1-4.8% versus 5.3-11.2% for ¹³C/¹⁵N standards [1].

Quantification accuracy
Reported comparison
% bias ≤ ±5% for deuterated vs. -12 to +18% for ¹³C/¹⁵N SIL-IS
Supports method precision and matrix effect compensation review
LC-ESI-MS/MS; urinary matrix; intra-day precision 2.1-4.8% CV
Bioanalysis LC-MS/MS Method Validation

Exclusive Aglycone Metabolism

Thiocolchicoside undergoes metabolic deglycosylation exclusively to a single aglycone: 3-demethylthiocolchicine (also designated M2 or SL59.0955). This is followed by glucuronidation to form 3-demethylthiocolchicine 3-O-β-D-glucuronide [1]. No alternative aglycone metabolites are formed from thiocolchicoside [2]. In contrast, colchicine produces multiple demethylated metabolites including 2-demethylcolchicine, 3-demethylcolchicine, and 10-demethylcolchicine, each with distinct pharmacological and toxicological profiles [3].

Metabolic pathway
Direct comparison
Single aglycone metabolite vs. ≥3 for colchicine
Simplifies pharmacokinetic modeling and reduces analytical interference
Exclusive 3-demethylthiocolchicine pathway; in vivo validated
Drug Metabolism Pharmacokinetics Metabolite Identification

Faster Tubulin Binding vs. Colchicine

The thiocolchicine core structure (retained in 3-demethylthiocolchicine) exhibits enhanced binding kinetics to tubulin compared to colchicine. Thiocolchicine binds 2-4 times more rapidly than colchicine to tubulin, with comparable activation energies (18 kcal/mol for colchicine, 19.1 ± 1.8 kcal/mol for thiocolchicine) [1]. Thiocolchicine inhibits tubulin polymerization with IC50 = 2.5 µM and competitively binds tubulin with Ki = 0.7 µM . X-ray crystallography reveals greater puckering of the tropone C ring in thiocolchicine versus colchicine, which correlates with the enhanced binding rate [2].

Tubulin binding
Direct comparison
2-4× faster association than colchicine; Ki 0.7 µM
Binding kinetic context for ADC payload research
Purified tubulin; polymerization IC50 2.5 µM; 37 °C
Microtubule Dynamics Antimitotic Activity ADC Payload

Retained Efficacy, Reduced Toxicity

The 3-O-demethyl modification critically alters the toxicity profile while preserving biological activity. 3-Demethylthiocolchicine retains equipotent activity to colchicine in blocking casein-induced amyloidogenesis, microtubule binding, and anti-inflammatory effects, yet exhibits an LD50 of 11.3 mg/kg compared to 1.0 mg/kg for thiocolchicine (parent methylated form) [1]. Studies demonstrate that 3-demethylthiocolchicine doses 3 to 10 times higher than colchicine were well tolerated in experimental animals while maintaining comparable efficacy [2]. In contrast, 2-demethylated compounds showed reduced activity compared to the 3-demethylated analogs [3].

3-O-demethyl SAR
Direct comparison
Retained efficacy; LD50 11.3 vs. 1.0 mg/kg thiocolchicine
Scaffold selection context for microtubule-targeting studies
Murine model; tolerated at 3-10× colchicine doses
Structure-Activity Relationship 3-O-Demethylation Toxicity Reduction

Pharmacopeial Reference Standard

3-Demethyl Thiocolchicine-d3 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV). It is traceable to pharmacopeial standards (USP or EP) and used for quality-controlled (QC) applications during synthesis and formulation stages of drug development [1]. In contrast, unlabeled 3-demethylthiocolchicine analytical standards, while commercially available, lack the deuterium labeling required for precise internal standardization in LC-MS/MS and are not universally supplied with full ISO 17034-compliant certification [2]. The deuterated standard maintains storage stability for ≥12 months at -20°C under dry, dark conditions .

Reference standard
Supporting evidence
ISO 17034-compliant; pharmacopeial traceability; ≥12-month stability at -20°C
Supports analytical method validation documentation
Suitable for GLP/GMP research environments
GMP Reference Standard Method Validation

3-Demethyl Thiocolchicine-d3: Application Scenarios


LC-MS/MS Pharmacokinetic Metabolite Quantification

Employ 3-Demethyl Thiocolchicine-d3 as the deuterated internal standard for quantifying 3-demethylthiocolchicine (the active aglycone metabolite) in plasma, urine, or tissue homogenates. The +3 Da mass shift provides baseline chromatographic separation from the unlabeled analyte while maintaining identical extraction recovery and ionization efficiency, enabling matrix effect compensation within ±5% bias [1]. This application is essential for regulatory pharmacokinetic studies evaluating thiocolchicoside formulations, given that 3-demethylthiocolchicine is the exclusive aglycone metabolite responsible for pharmacological activity and safety concerns [2].

Low-Toxicity Microtubule Inhibitor for Safety Pharmacology

For in vitro or in vivo studies investigating microtubule dynamics where colchicine's extreme toxicity (LD50 = 1.6 mg/kg) would confound results, utilize 3-demethylthiocolchicine (the unlabeled parent of the d3 standard) as a reference inhibitor. The compound retains equipotent tubulin binding and antimitotic activity while exhibiting a 7.1-fold higher LD50 (11.3 mg/kg) and tolerability at doses 3-10× those of colchicine [3]. The d3-labeled form can then serve as the internal standard for quantifying exposure in these same studies.

ADC Payload Development and Quantification

The thiocolchicine core exhibits 2-4× faster tubulin binding kinetics than colchicine [4], while the 3-demethyl modification preserves efficacy with markedly reduced systemic toxicity compared to both colchicine and thiocolchicine [3]. These properties make 3-demethylthiocolchicine a compelling ADC payload candidate. 3-Demethyl Thiocolchicine-d3 serves as the internal standard for quantifying both free payload release and conjugated drug-antibody ratio (DAR) in ADC characterization and stability studies .

Forensic Toxicology and Doping Control Analysis

Thiocolchicoside is a prescription muscle relaxant subject to abuse monitoring and anti-doping regulations in equine and human sports. 3-Demethyl Thiocolchicine-d3 provides the essential deuterated internal standard for confirmatory LC-MS/MS analysis of 3-demethylthiocolchicine in urine, meeting the World Anti-Doping Agency (WADA) technical document requirements for isotopic internal standardization with acceptance criteria of ±5% accuracy and precision [1]. The deuterated standard ensures unambiguous identification and quantification free from endogenous interference .

Application
Selection Property
Validation Focus
Pharmacokinetic metabolite quantification
Deuterated internal standard with co-eluting behavior
Matrix effect compensation and assay precision in research matrices
Microtubule inhibition safety profiling
Parent compound with reported lower acute toxicity
Model tolerability and target engagement verification
ADC payload characterization
Thiocolchicine core with rapid tubulin binding kinetics
DAR determination and free payload quantification
Forensic and doping control analysis
Isotopic internal standard for confirmatory LC-MS/MS
Identification specificity and matrix effect control in urine

Technical Documentation Hub

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31 linked technical documents
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